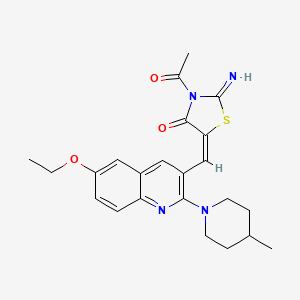![molecular formula C26H26N2O2 B7703221 methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. MPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the binding of the compound to the zinc ion present in the active site of carbonic anhydrase II. This binding prevents the hydration of carbon dioxide to bicarbonate ions and protons, leading to a decrease in the activity of the enzyme. The inhibition of carbonic anhydrase II by this compound has been found to be reversible and can be overcome by the addition of excess bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase II, this compound has been shown to have anti-inflammatory, anticonvulsant, and antitumor properties. The compound has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, this compound has some limitations. The compound is highly insoluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of this compound-based diagnostic tools for the detection of cancer and other diseases. Another area of research is the identification of new targets for this compound inhibition, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications in a range of therapeutic areas.
Métodos De Síntesis
The synthesis of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the reaction of 4-[(2-methylphenyl)sulfamoyl]phenol with methyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes play a crucial role in a range of physiological processes, including acid-base balance, respiration, and bone resorption.
This compound has been found to inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis. This compound has also been used in the development of diagnostic tools for the detection of cancer and other diseases.
Propiedades
IUPAC Name |
1-(3-methylbenzoyl)-N-(1-phenylethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-8-6-11-23(16-18)26(30)28-15-7-12-21-17-22(13-14-24(21)28)25(29)27-19(2)20-9-4-3-5-10-20/h3-6,8-11,13-14,16-17,19H,7,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZTEIYHSILJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
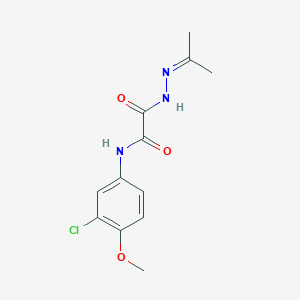
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
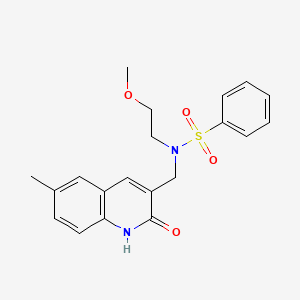

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
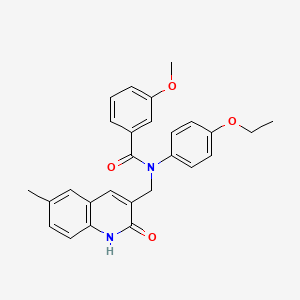
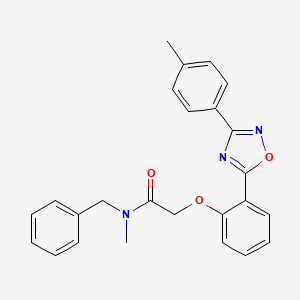
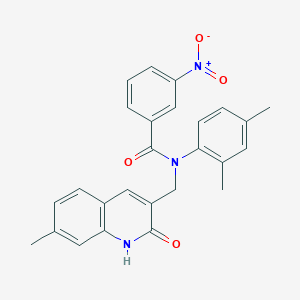
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)

